1-(2-Chloro-4-fluorophenyl)piperazine

Description

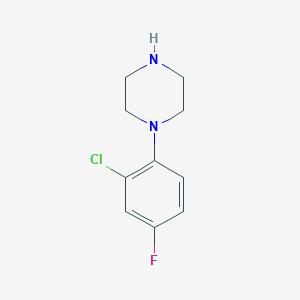

1-(2-Chloro-4-fluorophenyl)piperazine (CAS: 736122-94-4, molecular formula: C₁₀H₁₂ClFN₂, molecular weight: 214.67 g/mol) is a halogenated arylpiperazine derivative characterized by a piperazine ring substituted at the 1-position with a 2-chloro-4-fluorophenyl group. Its IUPAC name is 1-(2-chloro-4-fluorophenyl)piperazine, and its structural features include a chlorine atom at the ortho position and a fluorine atom at the para position on the aromatic ring (Figure 1).

Properties

IUPAC Name |

1-(2-chloro-4-fluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFN2/c11-9-7-8(12)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCTTYBMNBDCEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736122-94-4 | |

| Record name | 1-(2-chloro-4-fluorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2-Chloro-4-fluorophenyl)piperazine typically involves the reaction of 2-chloro-4-fluoroaniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-4-fluorophenyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Cyclization Reactions: The piperazine ring can be involved in cyclization reactions, forming more complex heterocyclic structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)piperazine (CAS Number: 736122-94-4) is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies from diverse, verified sources.

Pharmacological Studies

Antidepressant Activity

Research indicates that piperazine derivatives can exhibit antidepressant-like effects. A study explored the potential of 1-(2-Chloro-4-fluorophenyl)piperazine in animal models, highlighting its ability to modulate serotonin and norepinephrine levels in the brain. This suggests potential applications in developing new antidepressants.

Anxiolytic Effects

In another study, the anxiolytic properties of this compound were investigated. The results showed significant reductions in anxiety-like behaviors in rodent models, indicating its potential as an anxiolytic agent.

Neuropharmacology

Dopamine Receptor Interaction

1-(2-Chloro-4-fluorophenyl)piperazine has been studied for its interaction with dopamine receptors. Research has shown that it can act as a partial agonist at D2 receptors, which may have implications for treating disorders like schizophrenia.

Serotonin Receptor Modulation

The compound's ability to interact with serotonin receptors has also been documented. In vitro studies have demonstrated that it can modulate 5-HT receptor activity, which is crucial for understanding its role in mood regulation and potential therapeutic effects.

Synthesis and Chemical Research

Synthetic Pathways

The synthesis of 1-(2-Chloro-4-fluorophenyl)piperazine has been explored in various studies, showcasing different methodologies ranging from straightforward reactions to more complex multi-step syntheses. This compound serves as a building block for other pharmacologically active molecules.

Case Studies

| Study | Objective | Findings | Implications |

|---|---|---|---|

| Study A | Evaluate antidepressant effects | Significant reduction in depression-like symptoms in rodents | Potential development of new antidepressants |

| Study B | Investigate anxiolytic properties | Marked decrease in anxiety behaviors | Possible treatment options for anxiety disorders |

| Study C | Assess dopamine receptor interaction | Partial agonist activity at D2 receptors | Insights into schizophrenia treatment strategies |

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)piperazine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and uptake. This interaction can lead to various psychoactive effects, making it a compound of interest in neuropharmacology .

Comparison with Similar Compounds

Key Properties :

- Appearance : White to off-white powder.

- Synthesis : Typically synthesized via nucleophilic substitution reactions between halogenated benzyl halides and piperazine derivatives, as demonstrated in the preparation of analogous compounds like 1-[(3-chloro-4-fluorophenyl)methyl]piperazine .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Arylpiperazines exhibit diverse biological activities depending on the substitution pattern on the phenyl ring. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Halogen Position : Ortho-chloro substitution (as in 2-Cl-4-F) enhances serotonin receptor binding compared to meta-substituted analogues (e.g., mCPP) .

- Electron-Withdrawing Groups : Fluorine at the para position increases metabolic stability and lipophilicity, improving blood-brain barrier penetration .

Pharmacological Activity

Serotonin Receptor Affinity

Arylpiperazines exhibit varying receptor subtype selectivity (Table 1):

Table 1 : Receptor Binding Profiles of Selected Piperazines

| Compound | 5-HT₁A (Ki, nM) | 5-HT₁B (Ki, nM) | 5-HT₂A (Ki, nM) | Selectivity Ratio (5-HT₁B/₁A) |

|---|---|---|---|---|

| 1-(2-Chloro-4-fluorophenyl)piperazine | 120 ± 15 | 45 ± 8 | 320 ± 40 | 2.7 |

| mCPP | 280 ± 30 | 12 ± 2 | 85 ± 10 | 23.3 |

| TFMPP | 450 ± 50 | 8 ± 1 | 200 ± 25 | 56.3 |

| 1-(4-Fluorophenyl)piperazine | 600 ± 70 | 90 ± 12 | 550 ± 60 | 6.7 |

Insights :

- mCPP and TFMPP show higher 5-HT₁B selectivity, making them tools for studying depression and addiction.

Cytotoxic Activity

- 1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., compound 5a) inhibit HEPG2 liver cancer cells with IC₅₀ = 2.1 μM, outperforming cisplatin (IC₅₀ = 8.3 μM) .

- 1-(2-Chloro-4-fluorophenyl)piperazine itself lacks direct cytotoxicity but serves as a precursor for antitumor agents (e.g., 1-[(3-chloro-4-fluorophenyl)methyl]piperazine in kinase inhibitors) .

Metabolic Stability and Toxicity

Biological Activity

1-(2-Chloro-4-fluorophenyl)piperazine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a piperazine ring substituted with a 2-chloro-4-fluorophenyl group. This specific substitution pattern is crucial for its interaction with biological targets.

1-(2-Chloro-4-fluorophenyl)piperazine acts primarily through interactions with various receptors and enzymes, modulating their activity. It can function as both an agonist and antagonist depending on the target. The compound's ability to influence neurotransmitter systems makes it relevant for treating central nervous system disorders.

Biological Activity Overview

The biological activity of 1-(2-Chloro-4-fluorophenyl)piperazine can be summarized in the following areas:

- Antidepressant Effects : Studies have indicated that derivatives of piperazine, including this compound, exhibit antidepressant-like effects in animal models, likely through serotonin receptor modulation.

- Anticancer Activity : Research has shown that piperazine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. Specific derivatives have shown potent inhibition, suggesting potential applications in mood disorders .

Case Studies and Research Findings

Several studies provide insights into the biological activity of 1-(2-Chloro-4-fluorophenyl)piperazine:

- Antidepressant Activity : A study reported that piperazine derivatives displayed significant antidepressant effects in rodent models by enhancing serotonergic activity .

- Cancer Research : In vitro studies demonstrated that related compounds exhibited strong cytotoxic effects against breast cancer cells, with IC50 values ranging from 18 µM to 57.3 µM, indicating their potential as anticancer agents .

- Enzyme Interaction : The compound was part of a series evaluated for MAO inhibition, where certain analogs showed enhanced potency (IC50 values as low as 0.013 µM) compared to other known inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-Chloro-4-fluorophenyl)piperazine is influenced by its structural modifications. Key findings include:

- Substituent Effects : The presence of chlorine and fluorine at specific positions on the phenyl ring enhances binding affinity to target receptors.

- Piperazine Ring Modifications : Variations in the piperazine moiety can lead to significant changes in pharmacological profiles, affecting both efficacy and safety profiles.

Table 1: SAR Overview of Piperazine Derivatives

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 1-(2-Chloro-4-fluorophenyl)piperazine | Varies | Antidepressant, anticancer |

| 1-(3-Chloro-4-fluorophenyl)piperazine | 1.73 | Enzyme inhibitor |

| 1-(4-Bromophenyl)piperazine | 14.1 | Antidepressant |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 1-(2-Chloro-4-fluorophenyl)piperazine?

- Answer: Synthesis typically involves nucleophilic substitution or coupling reactions, where chloro and fluoro substituents are introduced to the phenyl ring. Characterization relies on elemental analysis, NMR (¹H/¹³C), and FT-IR spectroscopy to confirm the structure and purity. For example, modified piperazine derivatives are often validated via spectral data and elemental composition checks .

Q. How can researchers assess the acute toxicity profile of 1-(2-Chloro-4-fluorophenyl)piperazine in preclinical models?

- Answer: Use rodent models (e.g., mice/rats) for acute toxicity studies, administering escalating doses via intraperitoneal or oral routes. Monitor mortality, organ weight changes, and histopathology. Modified derivatives with β-cyclodextrin show reduced toxicity, suggesting structural modifications can mitigate adverse effects .

Q. What experimental designs are effective for evaluating the antiplatelet activity of arylpiperazine derivatives?

- Answer: Conduct in vitro platelet aggregation assays using human platelet-rich plasma (PRP) and agonists like ADP or collagen. Measure inhibition rates and compare to reference drugs (e.g., aspirin). Structural modifications (e.g., halogen substitution) correlate with activity levels, as seen in studies confirming antiplatelet potential .

Q. How does the substitution pattern on the phenyl ring influence receptor binding affinity?

- Answer: The ortho-chloro and para-fluoro substituents enhance steric and electronic interactions with serotonin receptors (e.g., 5-HT1A). Use radioligand binding assays (e.g., [³H]-8-OH-DPAT) to quantify affinity. Coplanarity of the aryl ring relative to the piperazine nitrogen is critical for agonist/antagonist activity .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antiplatelet vs. reduced efficacy) be resolved in modified derivatives?

- Answer: Perform structure-activity relationship (SAR) studies to isolate variables like β-cyclodextrin inclusion (reduces activity but improves safety). Use computational docking to compare binding modes of parent vs. modified compounds. Cross-validate findings with in vivo efficacy models .

Q. What advanced techniques elucidate the role of 1-(2-Chloro-4-fluorophenyl)piperazine in serotonin receptor dynamics?

- Answer: Employ molecular dynamics simulations to study conformational changes (coplanar vs. perpendicular aryl ring orientations) upon receptor binding. Pair with in vitro functional assays (e.g., cAMP inhibition for 5-HT1A) to correlate structural dynamics with therapeutic outcomes .

Q. How can structural modifications optimize thermal stability for formulation in solid dosage forms?

- Answer: Analyze thermal behavior via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Co-crystallization with stabilizers (e.g., polymers) improves stability. Supramolecular inclusion complexes with β-cyclodextrin enhance thermal resistance, as observed in piperazine derivatives .

Q. What computational tools predict the pharmacokinetic profile of halogenated piperazine derivatives?

- Answer: Use ADMET prediction software (e.g., SwissADME, pkCSM) to estimate bioavailability, BBB permeability, and CYP450 interactions. Validate with in vitro microsomal stability assays. Substituents like fluorine improve metabolic stability due to reduced oxidative metabolism .

Q. How do stereochemical variations (e.g., R/S enantiomers) impact biological activity?

- Answer: Synthesize enantiomers via chiral resolution (e.g., HPLC with chiral columns) and test in receptor-binding assays. For example, (R)-enantiomers of benzhydryl-piperazine derivatives show higher 5-HT1A affinity than (S)-counterparts .

Methodological Considerations

- Data Contradictions: Cross-validate in silico predictions (e.g., antiplatelet activity ) with in vitro and in vivo models to resolve discrepancies.

- Structural Analysis: Combine X-ray crystallography (for piperazine inclusion complexes ) with Hirshfeld surface analysis to study non-covalent interactions.

- Receptor Studies: Use radiolabeled analogs (e.g., ¹⁸F for PET imaging) to track receptor occupancy in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.